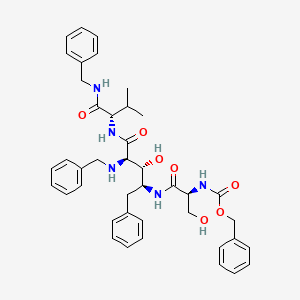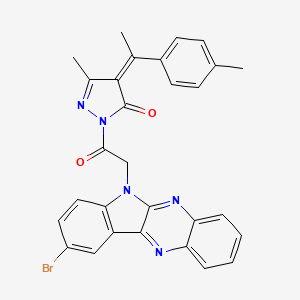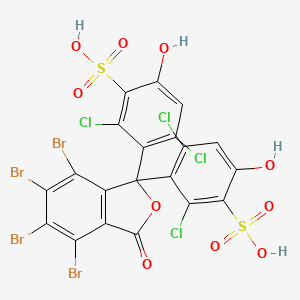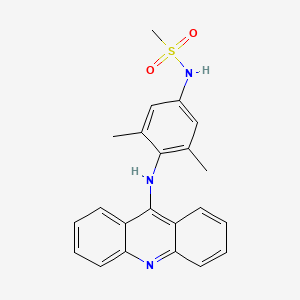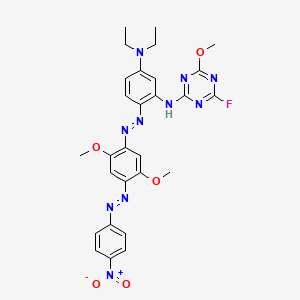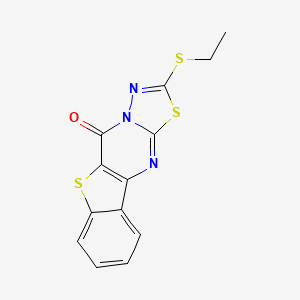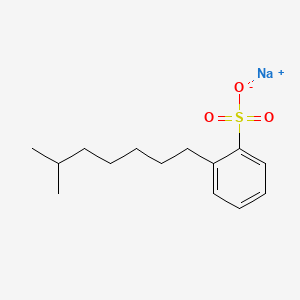
Benzenesulfonic acid, isooctyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, isooctyl-, sodium salt is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is commonly used as a surfactant in various industrial applications due to its ability to lower the surface tension of liquids. This compound is known for its excellent solubility in water and its effectiveness in a wide range of pH conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, isooctyl-, sodium salt is typically synthesized through the sulfonation of isooctylbenzene. The reaction involves the introduction of a sulfonic acid group (-SO3H) into the benzene ring of isooctylbenzene using concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous sulfonation of isooctylbenzene using sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This process is highly efficient and allows for the large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, isooctyl-, sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonic acid group can lead to the formation of sulfinate or sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and other substituted aromatic compounds.
Oxidation Reactions: Products include sulfonic acid derivatives and sulfone compounds.
Reduction Reactions: Products include sulfinate and sulfonamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, isooctyl-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the preparation of biological buffers and as a detergent in protein purification.
Medicine: Utilized in the formulation of pharmaceutical drugs and as an excipient in drug delivery systems.
Industry: Widely used in the production of detergents, cleaning agents, and personal care products due to its excellent surfactant properties.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, isooctyl-, sodium salt primarily involves its ability to lower the surface tension of liquids. This is achieved through the orientation of the hydrophobic isooctyl group and the hydrophilic sulfonate group at the liquid interface, which reduces the cohesive forces between liquid molecules. This property makes it an effective surfactant and emulsifying agent in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, sodium salt
- p-Toluenesulfonic acid, sodium salt
- Dodecylbenzenesulfonic acid, sodium salt
Uniqueness
Benzenesulfonic acid, isooctyl-, sodium salt is unique due to its branched isooctyl group, which provides enhanced solubility and surfactant properties compared to linear alkylbenzenesulfonates. This makes it particularly effective in applications requiring high-performance surfactants, such as in detergents and cleaning agents.
Propriétés
Numéro CAS |
67828-01-7 |
|---|---|
Formule moléculaire |
C14H21NaO3S |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
sodium;2-(6-methylheptyl)benzenesulfonate |
InChI |
InChI=1S/C14H22O3S.Na/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)18(15,16)17;/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
IWPBANVNTNWEBT-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


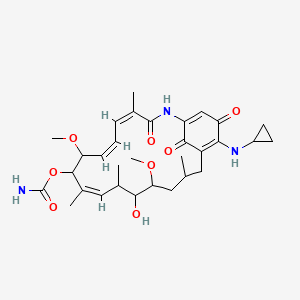
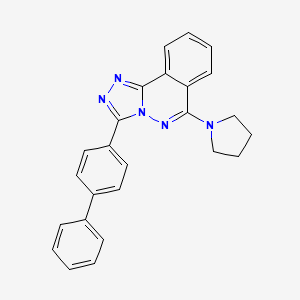
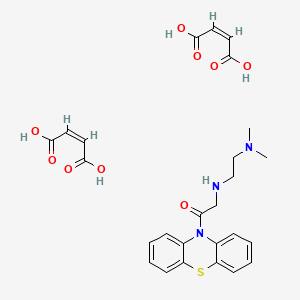
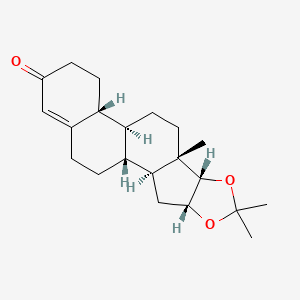
![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)
